Home > Products > Building Blocks P2842 > 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine - 53493-80-4

6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Catalog Number: EVT-345049
CAS Number: 53493-80-4
Molecular Formula: C6H7N3
Molecular Weight: 121.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2,4-Diamino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Compound Description: This compound serves as a central structure in the pursuit of antifolate agents with enhanced antiparasitic selectivity . Researchers explored modifications to this core structure, aiming to improve its efficacy against parasites like P. berghei and P. gallinaceum .

7-Methyl-2,4-diamino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Compound Description: This compound represents a 7-methyl derivative of 2,4-diamino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine . The introduction of a methyl group at the 7-position is explored as a means of altering the biological activity and potentially enhancing its antiparasitic properties.

6-(Chloro-substituted phenyl)-2,4-diamino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines

Compound Description: This class of compounds involves the introduction of various chloro-substituted phenyl groups at the 6-position of 2,4-diamino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine . Researchers aimed to assess the influence of these aryl substitutions on antiparasitic activity and selectivity.

6-(Chloro-substituted benzoyl)-2,4-diamino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines

Compound Description: These compounds feature chloro-substituted benzoyl groups attached to the 6-position of 2,4-diamino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine . The introduction of these benzoyl moieties is investigated for its impact on antiparasitic activity, potentially enhancing interactions with target sites.

6-(Chloro-substituted benzyl)-2,4-diamino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines

Compound Description: These compounds, derived from the corresponding benzoyl derivatives, possess chloro-substituted benzyl groups at the 6-position of 2,4-diamino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine . This modification allows for evaluating the effects of a flexible methylene linker between the aryl group and the core structure on biological activity.

6-(3,4-Dichlorophenylthiocarbamoyl)-2,4-diamino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Compound Description: This compound incorporates a 3,4-dichlorophenylthiocarbamoyl group at the 6-position of 2,4-diamino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine . This modification introduces both a thiocarbamoyl linker and a dichlorophenyl group, potentially influencing the molecule's pharmacological profile.

6-Aryl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines

Compound Description: This series of compounds focuses on introducing various aryl substituents at the 6-position of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core . This research explored synthetic methods for incorporating these aryl groups and their influence on the chemical properties of the resulting derivatives.

4-Hydroxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines

Compound Description: These derivatives incorporate a hydroxyl group at the 4-position of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core , . The introduction of this functional group significantly alters the electronic properties and potential for hydrogen bonding interactions.

4-Amino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines

Compound Description: This class of compounds introduces an amino group at the 4-position of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold , . The amino group significantly influences the molecule's basicity and potential for hydrogen bonding.

2-Amino-4-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines

Compound Description: These derivatives combine an amino group at the 2-position and a hydroxyl group at the 4-position of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core , . This combination introduces both an electron-donating and a hydrogen bond-donating group into the structure.

2,4-Dihydroxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines

Compound Description: This class of compounds features hydroxyl groups at both the 2- and 4-positions of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold . This modification significantly alters the molecule's hydrogen bonding capabilities and potential for tautomerism.

4-Mercapto-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines

Compound Description: These derivatives introduce a thiol (mercapto) group at the 4-position of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core . The thiol group significantly alters the molecule's reactivity, potentially allowing for the formation of disulfide bonds or metal complexes.

7,7-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines

Compound Description: These compounds are characterized by the presence of two methyl groups at the 7-position of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core . These gem-dimethyl groups introduce steric bulk and influence the conformation of the molecule.

References:1. 2. 3. 5.

Synthesis Analysis

The synthesis of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine can be achieved through several methods. A common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-amino-3-cyanopyridines or similar derivatives, cyclization can occur via a multi-step reaction involving condensation and subsequent reduction processes to yield the desired bicyclic structure .

Technical Details

  1. Starting Materials: Typically include amino acids or derivatives that can provide the necessary nitrogen atoms.
  2. Cyclization Conditions: Acidic conditions (e.g., using hydrochloric acid) or catalytic systems may facilitate the formation of the bicyclic structure.
  3. Purification: The final product is often purified through recrystallization or chromatography to achieve high purity levels suitable for biological testing.
Molecular Structure Analysis

The molecular formula for 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is C6H7N3C_6H_7N_3 with a molecular weight of approximately 194.06 g/mol. The compound's structure includes a fused pyrrole and pyrimidine ring system, which contributes to its biological activity.

Structural Data

  • CAS Number: 157327-51-0
  • InChI Key: VGQSNQPVXPPLEH-UHFFFAOYSA-N
  • SMILES Notation: C1C2=CN=CN=C2CN1

This structural arrangement allows for various interactions with biological targets, particularly kinases involved in cell signaling pathways.

Chemical Reactions Analysis

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine participates in various chemical reactions that can modify its structure and enhance its biological activity. Notably, it can undergo:

  1. Substitution Reactions: Introducing different functional groups at various positions on the ring can alter its pharmacological profile.
  2. Oxidation/Reduction: Modifying the oxidation state of nitrogen atoms can affect the compound's reactivity and interaction with biological targets.

Technical Details

The reactivity of this compound is largely influenced by the nitrogen atoms in its structure, which can act as nucleophiles or electrophiles depending on the reaction conditions.

Mechanism of Action

The mechanism of action for 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives often involves inhibition of specific kinases such as Ataxia Telangiectasia and Rad3-related kinase (ATR). These kinases play crucial roles in DNA damage response pathways.

Process

  1. Binding: The compound binds to the ATP-binding site of ATR.
  2. Inhibition: This binding prevents phosphorylation of downstream targets involved in cell cycle regulation and DNA repair mechanisms.
  3. Outcome: Inhibition leads to reduced cell proliferation and increased sensitivity to DNA-damaging agents, making it a candidate for cancer therapy .
Physical and Chemical Properties Analysis

The physical properties of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine include:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in water when in dihydrochloride form.

Chemical Properties

  • Melting Point: Approximately 200 °C (decomposes).
  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture and light.

These properties make it suitable for various applications in medicinal chemistry.

Applications

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine has significant applications in scientific research:

  1. Cancer Research: As an ATR inhibitor, it shows promise in enhancing the efficacy of chemotherapy by targeting cancer cells' DNA repair mechanisms.
  2. Drug Development: Its derivatives are being explored for their potential as therapeutic agents against various proliferative disorders including different types of cancers.
  3. Biochemical Studies: Used as a tool compound to study kinase signaling pathways and their roles in disease processes .
Introduction to 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine in Medicinal Chemistry

Historical Context and Discovery of Pyrrolo-Pyrimidine Scaffolds

The exploration of pyrrolo-pyrimidine derivatives accelerated in the early 2000s alongside advances in kinase inhibitor development. Early synthetic efforts focused on simplified purine analogs, where saturation of the pyrrole ring improved metabolic stability and solubility compared to planar purines. A breakthrough emerged when AstraZeneca’s AZ20—a pyrimidine derivative bearing an (R)-3-methylmorpholinyl group—demonstrated potent ATR inhibition (IC₅₀ = 5 nM), validating the pharmacological potential of related scaffolds [4]. This catalyzed intensive diversification, leading to the systematic evaluation of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core.

In 2022, Li et al. reported this scaffold’s first dedicated class of ATR inhibitors, identifying compound 5g (IC₅₀ = 7 nM) through structure-activity relationship (SAR) studies. This derivative exhibited potent anti-tumor activity in vitro by suppressing ATR-mediated phosphorylation events [1] [3]. Concurrently, Zhao et al. applied structure-based drug design (SBDD) to optimize fused pyrimidines, yielding compound 48f (IC₅₀ = 3 nM) with marked activity in ATM-deficient cell lines (e.g., 40 nM in LoVo cells) [4] [9]. These discoveries underscored the scaffold’s capacity for high-affinity kinase interactions, positioning it as a competitive alternative to quinazoline or thienopyrimidine-based inhibitors.

Table 1: Key 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine Derivatives in ATR Inhibition Research

CompoundATR IC₅₀ (μM)Notable Pharmacological PropertiesReference
5g0.007Anti-tumor activity in ovarian cancer models; suppresses p-ATR/Chk1 [1] [3]
48f0.003Synergistic with cisplatin/olaparib; 30% oral bioavailability in rats [4] [9]
11t<0.005Superior to AZ20 in enzyme assays [4]
47g0.004IC₅₀ = 98 nM in OVCAR-3 cells [4]

Structural Significance in Heterocyclic Chemistry

The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core comprises a pyrimidine ring fused at C3-C4 to a pyrrolidine ring, creating a bridgehead nitrogen (N-5) that confers unique electronic and steric properties. Unlike fully aromatic analogs, its non-planar conformation enables selective binding to allosteric kinase pockets. The scaffold’s hydrogen-bonding capacity is pivotal: N1 and N3 serve as acceptors, while C2-NH (in amino derivatives) or protonated bridgehead nitrogen act as donors [2] . This allows dual-point recognition of kinase hinge regions—mirroring ATP interactions while avoiding metabolic liabilities associated with purines.

Substituent positioning critically modulates target selectivity and physicochemical behavior:

  • C2 modifications: Electronegative groups (e.g., chlorine in 2-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine) enhance halogen bonding with kinase backbones . Ethyl or aryl groups (e.g., 2-ethyl- or 4-chloro-6-(p-tolyl) derivatives) augment hydrophobic packing in solvent-exposed regions [2] [5].
  • C4/C6 variations: Chlorine or amino groups improve water solubility as dihydrochloride salts (e.g., 2-ethyl derivative, MW = 222.11 g/mol) [2].
  • Ring saturation: The 7,7-dimethyl analog introduces sp³-hybridized carbons, enhancing three-dimensionality and reducing P-glycoprotein efflux [4] [9].

Table 2: Structural Modifications and Physicochemical Implications

PositionCommon SubstituentsEffects on Properties
C2-Cl, -C₂H₅, -arylHalogen bonding; lipophilicity modulation
C4/C6-Cl, -NH₂, -NHRSolubility (salt formation); H-bond donation/acceptance
C7=O, -CH₃, gem-dimethylConformational restriction; metabolic stability
N5Protonation (salt formation)Enhanced aqueous solubility

Role in Targeted Drug Discovery and Development

The scaffold’s primary therapeutic application lies in oncology, specifically targeting the DNA damage response (DDR) pathway via ATR kinase inhibition. ATR regulates replication stress response, and its inhibition induces synthetic lethality in cancers with DDR defects (e.g., ATM loss, p53 mutations). Compound 5g exemplifies this mechanism, reducing ATR/Chk1 phosphorylation and exhibiting nanomolar cytotoxicity in ovarian cancer models [3]. Similarly, compound 48f synergizes with DNA-damaging agents (cisplatin, olaparib) and crosses the blood-brain barrier, evidenced by its efficacy in glioblastoma combination studies [9].

Beyond ATR, the scaffold demonstrates kinome plasticity. Modifications at C2 and C4 enable selective targeting of structurally related kinases:

  • Introduction of p-tolyl at C6 (e.g., 4-chloro-6-(p-tolyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine) shifts activity toward cyclin-dependent kinases (CDKs) [5].
  • Diamino substitutions mimic ATP’s adenine binding, enabling engagement of tyrosine kinases [7].

Ongoing optimization focuses on improving drug-like properties:

  • Bioavailability: 48f’s 30% oral bioavailability in rats stems from balanced lipophilicity (cLogP ~2.8) and high permeability (Papp = 8.23 × 10⁻⁶ cm/s) [9].
  • Selectivity: 7,7-dimethyl derivatives minimize off-target kinase interactions (e.g., >100-fold selectivity over PI3K) [4].
  • Synthetic tractability: Multicomponent reactions enable rapid diversification, as reviewed for pyrimidine hybrids [7].

Table 3: Therapeutic Applications of Key Derivatives

CompoundPrimary TargetCell-Based Activity (IC₅₀)Therapeutic Rationale
5gATRSubmicromolar in ovarian cancer linesSynthetic lethality in DDR-deficient cancers
48fATR40 nM (LoVo), 95 nM (SW620)Combination with chemo/radiotherapy
4-Chloro-6-(p-tolyl)CDKsNot specified (anticancer SAR reported)Cell cycle arrest
2-Ethyl derivativesBroad-spectrumKinase panel screening ongoingScaffold for kinase inhibitor libraries

Properties

CAS Number

53493-80-4

Product Name

6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

IUPAC Name

6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Molecular Formula

C6H7N3

Molecular Weight

121.14 g/mol

InChI

InChI=1S/C6H7N3/c1-5-2-8-4-9-6(5)3-7-1/h2,4,7H,1,3H2

InChI Key

NBXIOQTYZWAAEB-UHFFFAOYSA-N

SMILES

C1C2=CN=CN=C2CN1

Canonical SMILES

C1C2=CN=CN=C2CN1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.